molecular formula C7H6FNO2 B567507 3-Fluoro-6-methylpyridine-2-carboxylic acid CAS No. 1256806-43-5

3-Fluoro-6-methylpyridine-2-carboxylic acid

Cat. No.: B567507
CAS No.: 1256806-43-5
M. Wt: 155.128
InChI Key: OZSDTKZLTREFCH-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both a fluorine atom and a carboxylic acid group in its structure makes it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methylpyridine-2-carboxylic acid typically involves the fluorination of 6-methylpyridine-2-carboxylic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and subsequent fluorination steps. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-6-methylpyridine-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect enzyme activity and receptor binding. The carboxylic acid group can form ionic bonds with basic amino acid residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylpyridine-6-carboxylic acid
  • 2-Fluoro-6-methylpyridine-3-carboxylic acid
  • 6-Fluoro-3-methylpyridine-2-carboxylic acid

Uniqueness

3-Fluoro-6-methylpyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its isomers. This unique structure makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSDTKZLTREFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694192
Record name 3-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-43-5
Record name 3-Fluoro-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-6-methylpyridine-2-carboxylic acid
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